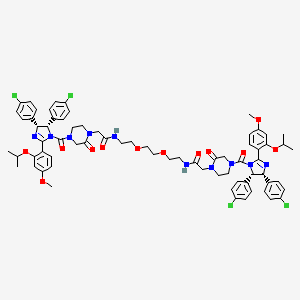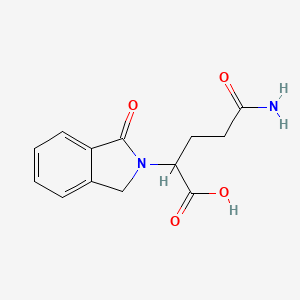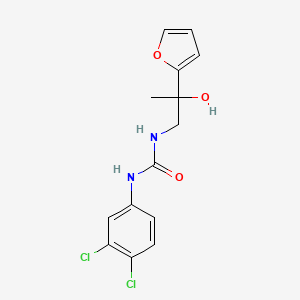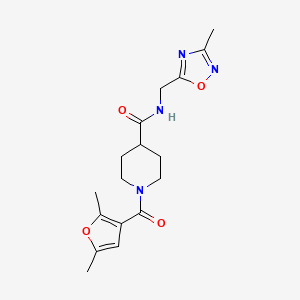![molecular formula C19H16N2O4S2 B2424528 N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide CAS No. 443961-48-6](/img/structure/B2424528.png)
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The molecule also includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Scientific Research Applications
Antitumor Activity
Compounds structurally related to N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide have demonstrated moderate antitumor activity against various human cancer cell lines, as revealed by Horishny and Matiychuk (2021). The most sensitive cancer cell line in their study was CCRF-CEM leukemia, highlighting the potential of these compounds in cancer research (Horishny & Matiychuk, 2021).
Antimicrobial Properties
Research by Desai et al. (2013) on derivatives of this compound group has shown significant antimicrobial properties. These derivatives were tested against Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their potential use in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound has been synthesized as part of efforts to develop new tyrosinase inhibitors .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . It was designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . Melanin synthesis is stimulated by a variety of molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, including forskolin, glycyrrhizin, and 3-isobutyl-1-methylxanthine (IBMX), UVB radiation, and the placental total lipid fraction .
Pharmacokinetics
The compound has shown good in-vitro and in-vivo safety profile , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound suppresses the production of melanin via the inhibition of tyrosinase activity . It has been found to attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
Biochemical Analysis
Biochemical Properties
This compound has been reported to interact with key enzymes involved in metabolic disorders like Diabetes mellitus (DM), including α-glucosidase, α-amylase, PTP-1B, and DPP-4 . The compound predominantly exhibited good in-vitro DPP-4 inhibition .
Cellular Effects
The compound’s effects on cells are primarily related to its role in metabolic pathways. It has been shown to influence cell function by interacting with key enzymes and altering their activity .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that the compound shows good in-vitro and in-vivo safety profile .
Dosage Effects in Animal Models
In animal models, the compound has demonstrated antidiabetic activity . The effects of varying dosages of the compound in these models are yet to be fully investigated.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-11-3-6-13(7-4-11)17(23)20-21-18(24)16(27-19(21)26)10-12-5-8-14(22)15(9-12)25-2/h3-10,22H,1-2H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHHCOAVXUFIW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)

![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)


![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)
![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)





